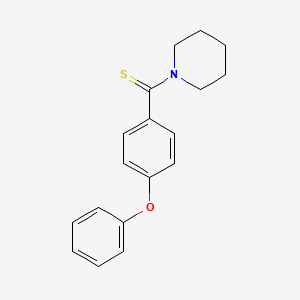![molecular formula C22H37NO B15172325 N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylheptyl chain, and a methylcyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylcyclohexanamine with a suitable alkyl halide, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyclohexanamine moiety, converting it into a more saturated amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Saturated amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanone
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanol
Comparison:
- Structural Differences: The primary difference lies in the functional group attached to the cyclohexane ring (amine, ketone, or alcohol).
- Reactivity: The amine derivative is more basic and nucleophilic compared to the ketone and alcohol derivatives.
- Applications: While all three compounds may have similar applications in organic synthesis, their specific reactivity and interaction with biological targets can vary, making each unique in its potential uses.
Properties
Molecular Formula |
C22H37NO |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C22H37NO/c1-17(2)5-8-20(19-9-13-22(24-4)14-10-19)15-16-23-21-11-6-18(3)7-12-21/h9-10,13-14,17-18,20-21,23H,5-8,11-12,15-16H2,1-4H3 |
InChI Key |
YYLVPSGPXHYKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
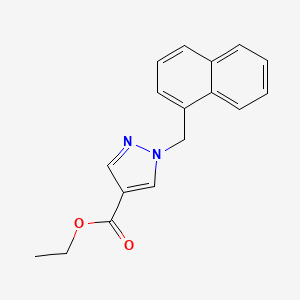
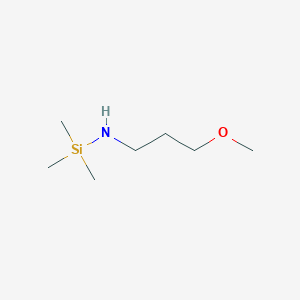


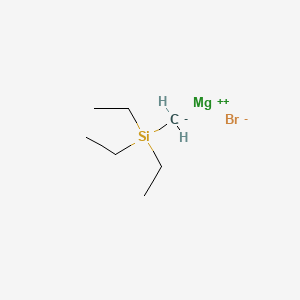
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
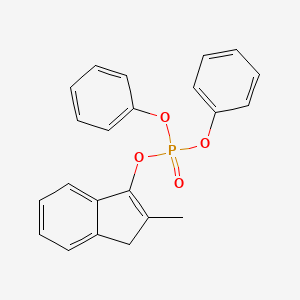
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
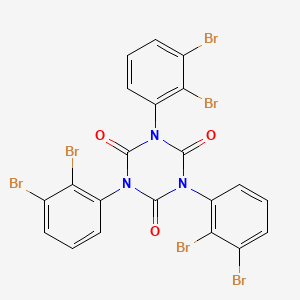
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
